2-Chloroethyl hexanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl hexanoate can be synthesized through the esterification of hexanoic acid with 2-chloroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl hexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.
Major Products Formed
Scientific Research Applications
2-Chloroethyl hexanoate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloroethyl hexanoate involves its interaction with nucleophiles, leading to nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is a good leaving group, making the compound reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl acetate: Similar in structure but with an acetate group instead of a hexanoate group.
2-Chloroethyl butanoate: Similar but with a butanoate group.
2-Chloroethyl propanoate: Similar but with a propanoate group.
Uniqueness
2-Chloroethyl hexanoate is unique due to its longer carbon chain (hexanoate group), which can influence its physical properties, reactivity, and applications compared to shorter-chain analogs .
Properties
CAS No. |
1071-55-2 |
---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
2-chloroethyl hexanoate |
InChI |
InChI=1S/C8H15ClO2/c1-2-3-4-5-8(10)11-7-6-9/h2-7H2,1H3 |
InChI Key |
JIUOWPDPFXJIAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCCl |
Origin of Product |
United States |
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